

physical and chemical properties of MEA borate

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| Compound Name: | Monoethanolamine borate | |
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An In-depth Technical Guide to the Physical and Chemical Properties of Monoethanolamine (MEA) Borate

Introduction

Monoethanolamine (MEA) borate, also known as ethanolamine borate or boric acid monoethanolamine complex, is an organic-inorganic substance derived from the reaction between monoethanolamine and boric acid. It is not a single, discrete molecule but rather a complex mixture that can exist in a dynamic equilibrium of various species, including simple salts, borate esters, and coordination complexes. The exact composition and properties of MEA borate can vary depending on the stoichiometric ratio of the reactants (e.g., 1:1 or 1:3) and the reaction conditions, particularly the presence of water. In aqueous solutions, it exists in a constant state of equilibrium; attempts to remove the water can shift this equilibrium and alter the molecular nature of the substance.

MEA borate is utilized in a range of industrial applications, including as a corrosion inhibitor, pH buffer in metalworking fluids, a lubricant additive, and a crosslinking agent in polymer systems. Its effectiveness in these roles is linked to its unique chemical structure, which is proposed to feature a dative coordination bond between the nitrogen atom of MEA and the boron atom $(B \leftarrow N)$. This results in a four-coordinate boron center, which imparts significant hydrolytic stability compared to simple borate esters.

Physical and Chemical Properties

The physical and chemical data for MEA borate are summarized below. It is important to note that values can differ between sources due to variations in the stoichiometry and purity of the





product being analyzed.

Table 1: Measured Physical and Chemical Properties



| Property | Value | Notes | Source(s) |
|-------------------|--|--|-----------|
| CAS Number | 26038-87-9 | Varies with stoichiometry. 10377- 81-8 is also cited. | |
| Appearance | White to off-white crystalline powder/granules; Liquid. | Can also be a viscous yellow liquid or exist only in aqueous solution. | |
| Purity | ~85% (w/w, active complex) | For commercial/industrial grade products. | |
| Molecular Formula | C2H8BNO3 | Simplified for a 1:1 complex. | _ |
| Molecular Weight | ~104.9 - 107.91 g/mol | Varies by source and stoichiometry. | • |
| Melting Point | 95-98 °C; Decomposes >200°C | Conflicting data available. Decomposition at high temp is noted. | |
| Boiling Point | 246.3°C at 760 mmHg | | |
| Density | <1245 kg/m ³ @ 20°C; 1.184 g/cm ³ | | |
| Solubility | Readily soluble in water and alcohols. | Low solubility in water at normal temp/pressure also reported. | |
| pH (1% solution) | ~8.0–9.5 | | • |
| Vapor Pressure | <0 Pa @ 20°C; 0.0045 mmHg @ 25°C | | |



| Partition Coefficient | log Kow = -0.9 (polyborate moiety) @ 19.7°C | Indicates low potential for bioaccumulation. |
|-----------------------|--|--|
| Stability | Stable under dry and ambient conditions. | |
| Biodegradability | Readily biodegradable (73-75% after 28 days) | Based on OECD 301B (Modified Sturm test). |

Table 2: Computed and Predicted Properties

| Property | Value | Source(s) |
|------------------------------|----------------|-----------|
| Exact Mass | 105.0597233 Da | |
| рКа | 8.43 ± 0.43 | _ |
| LogP | -1.36850 | _ |
| Hydrogen Bond Donor Count | 3 | _ |
| Hydrogen Bond Acceptor Count | 4 | _ |
| Rotatable Bond Count | 3 | _ |
| Complexity | 41.9 | _ |
| Polar Surface Area (PSA) | 75.71 Ų | _ |

Experimental Protocols Synthesis of MEA Borate (Industrial Process)

The industrial production of **monoethanolamine borate** is typically achieved through a controlled condensation reaction between boric acid and monoethanolamine. The reaction is exothermic and results in the formation of the borate ester complex and water.

Methodology:

Foundational & Exploratory

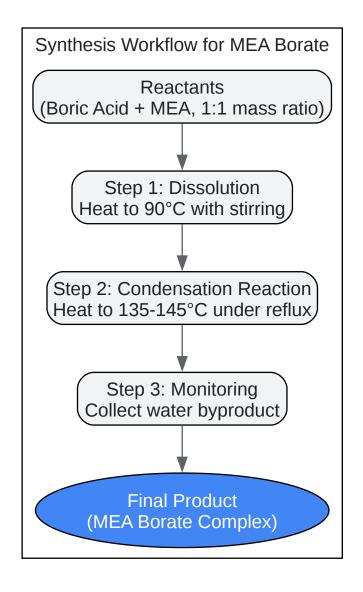




- Reactant Charging: Boric acid (e.g., 99% purity) and monoethanolamine (e.g., 99% purity)
 are sequentially added to a reaction vessel, typically in a 1:1 mass ratio. A slight molar
 excess of monoethanolamine may be used to compensate for any loss during heating.
- Dissolution: The mixture is heated to approximately 90°C and stirred thoroughly to ensure the complete dissolution of boric acid in the monoethanolamine.
- Condensation Reaction: The temperature is then elevated to the reaction range of 135–
 145°C. A condensation reflux device is used to prevent the vaporization and escape of
 monoethanolamine while allowing for the removal of the water produced during the reaction.
- Reaction Monitoring and Completion: The progress of the reaction can be inferred by
 monitoring the amount of water collected. The reaction is continued until the desired level of
 conversion is achieved, yielding the MEA borate product. The final product may be a viscous
 liquid or a solid upon cooling.

An alternative synthesis can be performed at room temperature by reacting the pure substances, which is reported to be an intensive exothermic reaction yielding both crystalline and gel-like phases.





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A generalized workflow for the industrial synthesis of MEA Borate.

Characterization Techniques

The characterization of MEA borate is complicated by the complex equilibrium it exhibits in solution. Advanced spectroscopic techniques are essential to identify the various species present.

Methodology for ¹¹B NMR Spectroscopy: ¹¹B NMR spectroscopy is a primary technique used to determine the amount of free (unreacted) boric acid and to characterize the different borate species in the reaction product.







- Sample Preparation: Samples of the MEA borate product are prepared for analysis. For quantitative analysis, a calibration curve is first established using known concentrations of boric acid in a suitable solvent (e.g., demineralized water or D₂O).
- Instrument Setup: A high-frequency NMR spectrometer (e.g., 300 or 400 MHz) equipped with a broadband probe is used. For high sensitivity, specialized ultra-low boron quartz NMR tubes may be required.
- Data Acquisition: ¹¹B NMR spectra are recorded. Different boron species will exhibit unique chemical shifts. Free boric acid typically appears as a sharp peak (set to 0 ppm), while borate anions and complex polyborate species appear as broader peaks at different chemical shifts.
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